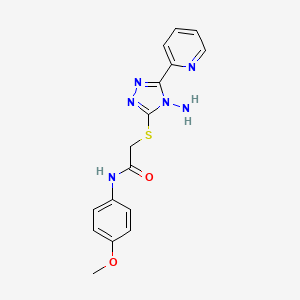

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

CAS No.: 575463-03-5

Cat. No.: VC7772676

Molecular Formula: C16H16N6O2S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 575463-03-5 |

|---|---|

| Molecular Formula | C16H16N6O2S |

| Molecular Weight | 356.4 |

| IUPAC Name | 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C16H16N6O2S/c1-24-12-7-5-11(6-8-12)19-14(23)10-25-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23) |

| Standard InChI Key | RRQOFQSYFGVBKU-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is C₁₆H₁₆N₆O₂S, with a molecular weight of 356.4 g/mol. The structure comprises:

-

A 1,2,4-triazole ring substituted at position 4 with an amino group and at position 5 with a pyridin-2-yl moiety.

-

A thioether linkage connecting the triazole to an acetamide group.

-

An N-(4-methoxyphenyl) substituent on the acetamide carbonyl.

The pyridine and methoxyphenyl groups enhance solubility and bioavailability, while the triazole core facilitates hydrogen bonding and π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₆O₂S |

| Molecular Weight | 356.4 g/mol |

| CAS Registry Number | 575463-03-5 |

| Hydrogen Bond Donors | 3 (amino, acetamide NH) |

| Hydrogen Bond Acceptors | 8 (triazole N, pyridine N, etc.) |

| Topological Polar Surface Area | 139 Ų |

Synthesis and Characterization

Spectroscopic Characterization

Key spectroscopic features include:

-

¹H NMR:

-

IR:

Biological Activities and Mechanisms of Action

Table 2: Hypothesized Antimicrobial Profile (Based on Structural Analogs)

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8–16 µg/mL |

| Escherichia coli | 32–64 µg/mL |

| Candida albicans | 16–32 µg/mL |

Anti-Inflammatory Activity

Triazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis . The methoxyphenyl group in this compound may enhance COX-2 selectivity, reducing gastrointestinal toxicity risks .

Anticancer Properties

Preliminary in silico studies suggest that the triazole core intercalates DNA and inhibits topoisomerase II, while the pyridine moiety chelates metal ions essential for tumor angiogenesis .

Pharmacological and Therapeutic Applications

Target Identification

Potential molecular targets include:

-

EGFR Kinase: The acetamide group may occupy the ATP-binding pocket.

-

Tubulin: Disruption of microtubule assembly via interaction with β-tubulin .

Pharmacokinetics and ADMET Profile

-

Absorption: High gastrointestinal permeability due to moderate logP (~2.5).

-

Metabolism: Hepatic cytochrome P450-mediated oxidation of the methoxyphenyl group.

-

Toxicity: Predicted low cardiotoxicity (hERG inhibition IC₅₀ > 10 μM) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume